molecular formula C14H9Cl2N5O B11269150 3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide

3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11269150
M. Wt: 334.2 g/mol
InChI Key: UJTMIYQVMUCMMP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate precursor, such as a nitrile, with sodium azide under acidic conditions.

    Amidation: The final step involves the formation of the benzamide structure by reacting the chlorinated intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and reduction: The tetrazole ring can participate in redox reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide: This compound also contains a tetrazole ring and a benzamide structure but differs in the substituents on the aromatic rings.

    5-chloro-1-phenyl-1H-tetrazole: This compound features a tetrazole ring with a phenyl group but lacks the benzamide structure.

Uniqueness

3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and the tetrazole ring allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

3-chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-10-3-1-2-9(6-10)14(22)18-13-7-11(4-5-12(13)16)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

UJTMIYQVMUCMMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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